9-Diethylaminoethylthioacridine
Overview
Description
9-Diethylaminoethylthioacridine is a heterocyclic organic compound that belongs to the acridine family. It was first synthesized in 1931 and has been used as a drug for the treatment of Alzheimer’s disease. This compound is known for its unique structure, which includes an acridine core with a diethylaminoethylthio group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Diethylaminoethylthioacridine typically involves the reaction of acridine with diethylaminoethylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 100-150°C to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to control reaction conditions more precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Diethylaminoethylthioacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The diethylaminoethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
9-Diethylaminoethylthioacridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in cell imaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9-Diethylaminoethylthioacridine involves its interaction with specific molecular targets in the body. It is known to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, it may interact with other molecular pathways involved in neuroprotection and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acridine derivative used in the treatment of Alzheimer’s disease.
9,9-Dimethyl-9,10-dihydroacridine: Used in OLED applications and has similar photophysical properties.
3-Amino-9-(diethylaminoethylthio)acridine: A derivative with cytotoxic properties against certain cancer cell lines.
Uniqueness
9-Diethylaminoethylthioacridine is unique due to its specific diethylaminoethylthio group, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and its applications in both medical and industrial fields make it a versatile compound with significant potential .
Properties
IUPAC Name |
2-acridin-9-ylsulfanyl-N,N-diethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c1-3-21(4-2)13-14-22-19-15-9-5-7-11-17(15)20-18-12-8-6-10-16(18)19/h5-12H,3-4,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTLCWXZGPKHGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=C2C=CC=CC2=NC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147806 | |
Record name | 9-Diethylaminoethylthioacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106897-41-0 | |
Record name | 9-Diethylaminoethylthioacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106897410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Diethylaminoethylthioacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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